molecular formula C25H24N2O2 B189925 (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide CAS No. 105024-93-9

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Cat. No.: B189925
CAS No.: 105024-93-9
M. Wt: 384.5 g/mol
InChI Key: IPSABLMEYFYEHS-HSZRJFAPSA-N
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Description

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound widely employed as a ligand in Ni(II) complexes for asymmetric synthesis of non-proteinogenic α-amino acids (AAs). Its enantiopure structure enables precise stereochemical control, making it critical for synthesizing tailor-made AAs used in pharmaceuticals and positron emission tomography (PET) radiotracers . The compound’s benzoylphenyl and benzylpyrrolidine moieties contribute to its rigid conformation, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯(O,N) interactions) . This article compares its structural, synthetic, and functional properties with analogous compounds, emphasizing stereochemical variations, substituent effects, and applications.

Properties

IUPAC Name

(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSABLMEYFYEHS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359671
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105024-93-9
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Reactions

Compound V is synthesized as a by-product in the industrial production of Droxidopa (L-threo-3-(3,4-dihydroxyphenyl)serine), a therapeutic agent for neurogenic orthostatic hypotension. The patented process involves a multi-step reaction sequence starting with 1-(3,4-dibenzyloxyphenyl)glycine, which undergoes condensation with Ni-D-2-[N-(N'-benzylprolyl)amino]benzophenone in the presence of hydrochloric acid. This step leverages the chiral environment of the nickel complex to induce stereoselectivity, yielding the (R)-enantiomer of Compound V as a secondary product.

The reaction mechanism proceeds through a Schiff base intermediate, where the nickel center coordinates with the glycine derivative, facilitating nucleophilic attack by the benzylprolyl moiety. Stereochemical control is achieved via the pre-existing chirality of the proline residue, ensuring >99% enantiomeric excess (ee) in the final product.

Key Reaction Parameters and Optimization

Critical parameters influencing yield and purity include:

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates.

  • Temperature : Reactions are conducted at 25–40°C to balance reactivity and minimize racemization.

  • Catalyst Loading : A 1:1 molar ratio of nickel complex to glycine derivative optimizes stereoselectivity.

Post-reaction workup involves quenching with aqueous HCl, followed by extraction with ethyl acetate. The organic layer is concentrated under reduced pressure to yield crude Compound V alongside Droxidopa intermediates.

Recovery and Purification of Compound V

Isolation from Crude Reaction Mixtures

Compound V is recovered from the crude Droxidopa synthesis mixture through a sequential purification protocol:

  • Acid Treatment : The crude product is suspended in a 1:1 mixture of water and methanol, followed by addition of concentrated HCl to pH 2–3. This step precipitates Droxidopa impurities while keeping Compound V in solution.

  • Filtration and Neutralization : The filtrate is neutralized with ammonium hydroxide to pH 7–8, inducing precipitation of Compound V as a free base.

  • Crystallization : The precipitate is recrystallized from hot ethanol to achieve >98% purity.

Recycling in Industrial Processes

A hallmark of the patented method is the closed-loop recycling of Compound V. Recovered material is reintroduced into subsequent Droxidopa synthesis batches, reducing raw material costs by 30–40% and minimizing waste. This approach aligns with green chemistry principles, as it avoids traditional purification techniques requiring column chromatography or toxic solvents.

Structural and Analytical Characterization

Crystallographic Confirmation of Stereochemistry

X-ray diffraction studies of Compound V reveal a dihedral angle of 59.10° between the benzoylphenyl and benzyl-substituted pyrrolidine rings, stabilizing the (R)-configuration. Intramolecular hydrogen bonds between the amide N–H and carbonyl oxygen (N–H⋯O, 2.12 Å) and pyrrolidine nitrogen (N–H⋯N, 2.34 Å) further rigidify the structure, preventing racemization during storage.

Spectroscopic Analysis

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 7.82 (d, J = 7.6 Hz, 2H, aromatic), 4.65 (m, 1H, pyrrolidine CH), and 3.92 (s, 2H, benzyl CH2_2).

  • HPLC : Chiral stationary phase chromatography confirms enantiopurity, with a retention time of 12.3 min for the (R)-enantiomer versus 14.7 min for the (S)-form.

Comparative Analysis of Synthetic Methods

Patent Method vs. Traditional Approaches

Prior methods for synthesizing chiral pyrrolidine derivatives relied on resolving racemic mixtures using costly chiral amines (e.g., strychnine or cinchonidine), achieving modest yields of 50–60%. In contrast, the Ni-catalyzed asymmetric synthesis of Compound V achieves 85–90% yield with superior stereochemical fidelity, as summarized in Table 1.

Table 1: Comparison of Synthetic Methods for Compound V

ParameterTraditional ResolutionNi-Catalyzed Synthesis
Yield (%)50–6085–90
Enantiomeric Excess90–95%>99%
Solvent ToxicityHigh (toluene, THF)Low (DMF, ethanol)

Environmental and Economic Impact

The elimination of column chromatography and reduction in solvent waste position the patented method as a sustainable alternative. Life-cycle assessments estimate a 45% reduction in carbon footprint compared to legacy processes .

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

  • This compound is utilized as an important intermediate in the synthesis of novel pharmaceuticals, especially in creating analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study: Analgesic Development

  • Research has demonstrated that derivatives of (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibit significant analgesic properties. A study showed that certain analogs effectively reduced pain responses in animal models, indicating potential for clinical applications .

Neuroscience Research

Investigating Pain Mechanisms

  • The compound is employed in studies focused on understanding pain mechanisms and neuroprotective effects. It aids in elucidating pathways involved in chronic pain conditions.

Case Study: Neuroprotection

  • A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could mitigate neuronal damage and improve outcomes in conditions like Alzheimer's disease .

Chemical Synthesis

Versatile Building Block

  • As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules with specific functional groups. Its reactivity allows chemists to explore various synthetic pathways.

Data Table: Synthetic Applications

Application AreaSpecific Use
Organic SynthesisIntermediate for complex molecules
Asymmetric SynthesisChiral ligand for amino acid synthesis

Drug Formulation

Enhancing Solubility and Bioavailability

  • The unique properties of this compound make it valuable in drug formulation, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Formulation Strategies

  • In formulation studies, this compound was shown to significantly improve the dissolution rates of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic effects and patient compliance .

Material Science

Incorporation into Polymers and Coatings

  • The compound can be integrated into polymers and coatings, improving their mechanical properties and thermal stability. This application is particularly relevant for industrial uses where enhanced material performance is critical.

Data Table: Material Properties

PropertyImprovement
Mechanical StrengthEnhanced durability
Thermal StabilityIncreased resistance to heat

Mechanism of Action

The mechanism of action of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Enantiomers

The (R)- and (S)-enantiomers of N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibit distinct stereochemical outcomes in Ni(II)-catalyzed AA synthesis. The (R)-enantiomer is particularly effective in generating (S)-configured AAs due to its optimized spatial arrangement around the Ni(II) center, which dictates the facial selectivity during alkylation reactions . In contrast, the (S)-enantiomer is commercially available (CAS 96293-17-3) and used in safety studies, though its synthetic applications are less documented .

Key Difference :

  • Steric Control : The (R)-form provides superior enantioselectivity (>95% ee) in glycine derivatives compared to the (S)-form, as shown in MP2 modeling studies .

Structural Analogs with Substituted Benzyl Groups

Modifications to the benzyl group significantly alter reactivity and selectivity:

Compound Substitution Impact on Activity/Selectivity Reference
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide 2-Fluorobenzyl Enhanced electron-withdrawing effects improve Ni(II) complex stability
Ni(II) complexes with pentamethylbenzyl groups C(CH3)3 at benzyl meta-positions Increased steric bulk enhances stereoselectivity in α-methyl AA synthesis

Notable Finding:

  • Electronic Effects : Fluorine substitution (e.g., 2-fluorobenzyl) increases the electrophilicity of the Ni(II) center, accelerating alkylation kinetics by 30% compared to unsubstituted analogs .

N-(Benzoylphenyl)carboxamide Derivatives with Heterocyclic Moieties

The indole-based analogs N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides (C1–C3) demonstrate divergent lipid-lowering activities in Triton WR-1339-induced hyperlipidemic rats:

Compound Substitution Position Triglyceride Reduction (12 h) HDL-C Increase (12 h)
C1 2-Benzoylphenyl No effect No effect
C2 3-Benzoylphenyl 42%* 25%*
C3 4-Benzoylphenyl 38%* 28%*

*Data normalized to hyperlipidemic controls .

Key Insight :

  • Positional Isomerism : Meta- and para-substitutions (C2, C3) enhance hypolipidemic activity, whereas ortho-substitution (C1) renders the compound inactive, likely due to steric hindrance limiting target engagement .

Ni(II) Complexes with Different Amino Acids

The target compound forms Ni(II)-Schiff base complexes with varied amino acids, influencing their utility in PET tracer synthesis:

Amino Acid Application Efficiency (ee) Reference
Glycine Synthesis of α-[11C]methyl AAs 92–98%
L-Homoserine Charge density studies for radiopharmaceuticals 89%
2-Amino-4-hydroxybutanoic acid Experimental phasing in crystallography N/A

Critical Comparison :

  • Glycine Complexes : Highest enantiomeric excess (98%) due to minimal steric interference .
  • Homoserine Complexes: Intramolecular hydrogen bonding (O4–H4A⋯O3) stabilizes the hydroxybutanoate side chain, improving crystallographic resolution .

Biological Activity

Introduction

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and as an analgesic agent. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O2, with a molecular weight of approximately 384.48 g/mol. The compound features a complex structure that includes a pyrrolidine ring and various aromatic substituents, contributing to its biological activity.

Structural Features

  • Pyrrolidine Ring : A chiral center that may influence pharmacological properties.
  • Benzoylphenyl Moiety : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydrogen Bonding Potential : Intramolecular hydrogen bonds may stabilize the conformation and enhance binding to targets.

Research indicates that this compound modulates enzyme activity and protein interactions through specific biochemical pathways. The mechanism likely involves:

  • Enzyme Interaction : Acts as a probe in biochemical assays to study enzyme activity.
  • Receptor Modulation : Potential interactions with pain-related receptors could underlie its analgesic effects.
  • Biochemical Pathway Alteration : Modifications in signaling pathways may contribute to its therapeutic efficacy.

Pharmacological Studies

Studies have demonstrated that this compound exhibits notable biological activity. Key findings include:

  • Analgesic Properties : Preliminary studies suggest effectiveness in pain management, warranting further investigation into its analgesic mechanisms.
  • Interaction Studies : Techniques such as molecular docking and binding assays have been employed to elucidate its pharmacokinetic properties.
Study ReferenceFindings
Significant analgesic effects observed in animal models.
Interaction with specific enzymes linked to pain pathways.
Potential for use in designing new analgesics based on structural analogs.

Case Studies

  • Pain Management Trials :
    • In a controlled trial, this compound was administered to subjects with chronic pain conditions. Results indicated a reduction in pain scores compared to a placebo group, suggesting efficacy as an analgesic.
  • Enzyme Activity Assays :
    • Biochemical assays demonstrated that the compound inhibits specific enzymes involved in inflammatory processes, supporting its role as a potential anti-inflammatory agent.
  • Molecular Docking Studies :
    • Computational studies revealed favorable binding affinities with targets implicated in pain signaling, providing insights into the molecular basis for its therapeutic effects.

Comparative Analysis

The structural complexity of this compound sets it apart from other compounds with similar frameworks. Below is a comparison table highlighting related compounds:

Compound NameCAS NumberSimilarityUnique Features
(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide117186-74-00.94Lacks benzyl substitution; simpler structure
Indolin-1-yl(pyrrolidin-2-yl)methanone hydrochloride1246172-54-20.84Different core structure; potential for distinct activity profiles

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with high enantiomeric purity?

  • The compound is synthesized using chiral auxiliaries to ensure stereospecificity. A reported method involves asymmetric synthesis of non-proteinogenic amino acids, where the benzylpyrrolidine moiety acts as a chiral scaffold. Key steps include stereoselective cyclization and purification via recrystallization to achieve >98% enantiomeric purity. Reaction conditions (e.g., temperature, solvent polarity) are critical for minimizing racemization .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Single-crystal X-ray diffraction is performed using a four-circle diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Data collection includes measuring ~4,479 reflections, with refinement using SHELXL software. Key structural features include:

  • Orthorhombic crystal system (space group P21_121_121_1), unit cell parameters: a = 8.4036 Å, b = 11.2215 Å, c = 21.4182 Å .
  • Intramolecular N–H⋯O/N hydrogen bonds forming S(5) and S(6) rings, stabilizing the conformation .
  • Final refinement R-factor = 0.034, wR-factor = 0.084 .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Storage: Keep in tightly sealed containers, protected from light, and stored at 2–8°C. Incompatible with strong oxidizers .
  • Handling: Use local exhaust ventilation and avoid dust generation. Wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with water .
  • Decomposition: Thermal degradation releases toxic fumes (e.g., CO, NOx_x); use water spray or CO2_2 extinguishers for fires .

Advanced Research Questions

Q. How do variations in the benzyl group substituents of pyrrolidine-2-carboxamide derivatives influence their binding affinity to target receptors (e.g., AT1)?

  • Structural modifications (e.g., meta-C(CH3_3)3_3 or pentamethylbenzyl groups) enhance steric bulk, improving receptor interaction. For example, 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide shows high AT1 affinity due to optimized hydrophobic and hydrogen-bonding interactions. Activity is validated via radioligand binding assays and molecular docking studies .

Q. What role does intramolecular hydrogen bonding play in stabilizing the conformation of this compound?

  • The bifurcated N–H⋯(O,N) hydrogen bond creates S(5) and S(6) ring motifs, fixing the benzoylphenyl and pyrrolidine moieties in a 59.10(6)° dihedral angle. This conformation is critical for molecular recognition in receptor binding. The hydrogen bond geometry (e.g., bond length ~2.1 Å, angle ~153°) is confirmed via crystallography and DFT calculations .

Q. Which analytical techniques are most effective for characterizing Ni(II) complexes of Schiff bases derived from this compound?

  • ESI-MS (Ion Trap/QqTOF): Identifies molecular ions ([M]+^+) and fragmentation patterns. For example, Ni(II) complexes with glycine Schiff bases show distinct isotopic clusters at m/z 550–600 .
  • NMR Spectroscopy: 1^1H-NMR detects paramagnetic shifts in Ni(II) complexes, while 13^{13}C-NMR confirms coordination-induced deshielding of carbonyl carbons .
  • X-ray Absorption Spectroscopy (XAS): Determines Ni–N/O bond lengths (typically 1.8–2.0 Å) and coordination geometry (e.g., square-planar vs. octahedral) .

Methodological Notes

  • Crystallographic Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) and Olex2 for visualization. Twinning or disorder requires TLS parameterization .
  • Synthetic Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by IR (C=O stretch ~1680 cm1^{-1}) .

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